molecular formula C20H19NO2 B2893582 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid CAS No. 895931-64-3

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid

Cat. No. B2893582
M. Wt: 305.377
InChI Key: KGUPYAOUQXCYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid, also known as 4-ethyl-2-methylquinoline-7-carboxylic acid (EMQCA), is a carboxylic acid that has been studied for its potential applications in the field of synthetic organic chemistry. EMQCA has been used in a variety of synthetic reactions, such as the synthesis of pyridine derivatives, the synthesis of 2-amino-1,3-dioxane derivatives, and the synthesis of cyclopropane-containing compounds. EMQCA has also been studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Photolabile Protecting Groups for Carboxylic Acids

A study by Fedoryak and Dore (2002) explores the synthesis and photochemistry of a new photolabile protecting group based on brominated hydroxyquinoline, which demonstrates greater efficiency and potential for in vivo use due to its sensitivity to multiphoton-induced photolysis. This research highlights the utility of quinoline derivatives in developing sensitive protecting groups for biological applications (Fedoryak & Dore, 2002).

Mesomeric Betaines and Fluorescence Applications

Smeyanov et al. (2017) prepared mesomeric betaines from quinolinium cations and carboxylate anions, demonstrating their potential as fluorescent dipoles. This work suggests the applicability of quinoline derivatives in the design of fluorescent materials with potential sensing and imaging applications (Smeyanov et al., 2017).

Synthesis of Quinoline Derivatives

Research by Jentsch et al. (2018) outlines a convenient synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, starting from commercially available 2-aminobenzoic acids. This work underscores the versatility of quinoline carboxylic acids in synthetic chemistry and their potential as intermediates in the synthesis of biologically active molecules (Jentsch et al., 2018).

Antibiotic and Antitubercular Agents

A study on Janibacter limosus yielded a new tetrahydroquinoline antibiotic, helquinoline, underscoring the potential of quinoline derivatives in the development of new antibiotics with activity against bacteria and fungi (Asolkar et al., 2004). Furthermore, Marvadi et al. (2020) synthesized novel dihydroquinoline carboxamides with significant antitubercular activity, highlighting the therapeutic potential of quinoline derivatives in combating tuberculosis (Marvadi et al., 2020).

properties

IUPAC Name

2-(4-ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-4-14-6-8-15(9-7-14)18-11-17(20(22)23)16-10-5-12(2)13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUPYAOUQXCYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.